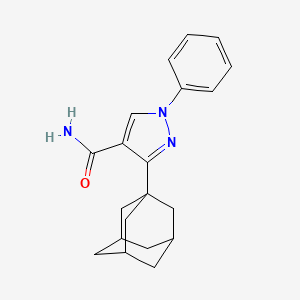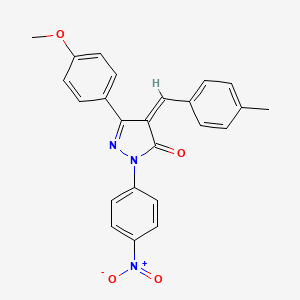
3-(1-adamantyl)-1-phenyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-adamantyl)-1-phenyl-1H-pyrazole-4-carboxamide, also known as ACPD, is a synthetic compound that has been studied for its potential use in scientific research. It is a pyrazole derivative that has shown promise in a variety of applications, including as an inhibitor of certain enzymes and as a potential treatment for various diseases.
Mécanisme D'action
The mechanism of action of 3-(1-adamantyl)-1-phenyl-1H-pyrazole-4-carboxamide is believed to involve the inhibition of COX-2, which in turn leads to a reduction in the production of prostaglandins. This can result in a reduction in inflammation and other physiological effects.
Biochemical and Physiological Effects:
3-(1-adamantyl)-1-phenyl-1H-pyrazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on COX-2, it has also been shown to inhibit the production of nitric oxide, which is involved in various physiological processes, including blood pressure regulation and immune function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(1-adamantyl)-1-phenyl-1H-pyrazole-4-carboxamide in lab experiments is its specificity for COX-2 inhibition, which can allow for more targeted research into the role of this enzyme in various diseases. However, one limitation is that 3-(1-adamantyl)-1-phenyl-1H-pyrazole-4-carboxamide is a synthetic compound, which may limit its relevance to natural systems.
Orientations Futures
There are many potential future directions for research involving 3-(1-adamantyl)-1-phenyl-1H-pyrazole-4-carboxamide. One area of interest is its potential use as a treatment for various diseases, including inflammation and cancer. Additionally, further research is needed to fully understand the mechanism of action of 3-(1-adamantyl)-1-phenyl-1H-pyrazole-4-carboxamide and its effects on various physiological processes. Finally, there may be potential applications for 3-(1-adamantyl)-1-phenyl-1H-pyrazole-4-carboxamide in the development of new drugs and therapies for various diseases.
Méthodes De Synthèse
3-(1-adamantyl)-1-phenyl-1H-pyrazole-4-carboxamide can be synthesized through a multi-step process involving the reaction of various chemicals. One common method involves the reaction of 1-adamantylamine with phenylhydrazine, followed by the addition of acetyl chloride and subsequent deacetylation to form the final product.
Applications De Recherche Scientifique
3-(1-adamantyl)-1-phenyl-1H-pyrazole-4-carboxamide has been studied extensively for its potential use in scientific research. It has been shown to be an inhibitor of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and has been implicated in various diseases, including inflammation and cancer.
Propriétés
IUPAC Name |
3-(1-adamantyl)-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c21-19(24)17-12-23(16-4-2-1-3-5-16)22-18(17)20-9-13-6-14(10-20)8-15(7-13)11-20/h1-5,12-15H,6-11H2,(H2,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLGGABHSBWODM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN(C=C4C(=O)N)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-allyl-5-{2-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5377298.png)

![N-[3-(2-methyl-4-pyrimidinyl)phenyl]-2-(3-pyrrolidinyl)benzamide](/img/structure/B5377309.png)
![{1'-[(3,5-dimethoxyphenyl)acetyl]-1,3'-bipiperidin-4-yl}methanol](/img/structure/B5377315.png)
![6-[2-(2,6-dichlorophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5377316.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanecarboxamide](/img/structure/B5377327.png)
![5-hydroxy-7-[2-(4-methylphenyl)-2-oxoethoxy]-2-phenyl-4H-chromen-4-one](/img/structure/B5377330.png)
![[4-({methyl[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}methyl)tetrahydro-2H-pyran-4-yl]methanol](/img/structure/B5377335.png)

![2-methyl-1-[3-(2-nitrophenyl)acryloyl]piperidine](/img/structure/B5377354.png)
![6-[(diethylamino)methyl]-N-(2-hydroxypyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5377362.png)
![{3-[2-(3,4-dichlorophenyl)-4-morpholinyl]-3-oxopropyl}amine hydrochloride](/img/structure/B5377369.png)
![N-{1-{[(2-methoxyethyl)amino]carbonyl}-2-[5-(2-nitrophenyl)-2-furyl]vinyl}-4-methylbenzamide](/img/structure/B5377382.png)
![N-benzyl-4-methoxy-3-[(methylamino)sulfonyl]benzamide](/img/structure/B5377396.png)